LTB4 ethanol amide

BLT1 Receptor Binding Competitive Antagonism

LTB4 ethanol amide (877459-63-7, ≥98%) is a critical dual-target tool for inflammation research. It uniquely serves as a high-affinity BLT₁ antagonist (Ki=1.22 nM) and potent TRPV1 activator (pEC50=7.28), a profile unmatched by classical BLT₁ antagonists like U-75302. This polypharmacology is essential for dissecting neurogenic inflammation and bridging endocannabinoid-eicosanoid crosstalk. Researchers rely on its superior BLT₁ affinity over native LTB₄ (Ki=3.88 nM) for effective receptor blockade. Secure this research-exclusive compound with verified purity from our global B2B network.

Molecular Formula C22H37NO4
Molecular Weight 379.5 g/mol
CAS No. 877459-63-7
Cat. No. B162638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLTB4 ethanol amide
CAS877459-63-7
SynonymsLTB4-EA
Molecular FormulaC22H37NO4
Molecular Weight379.5 g/mol
Structural Identifiers
SMILESCCCCCC=CCC(C=CC=CC=CC(CCCC(=O)NCCO)O)O
InChIInChI=1S/C22H37NO4/c1-2-3-4-5-6-9-13-20(25)14-10-7-8-11-15-21(26)16-12-17-22(27)23-18-19-24/h6-11,14-15,20-21,24-26H,2-5,12-13,16-19H2,1H3,(H,23,27)/b8-7+,9-6-,14-10+,15-11-/t20-,21-/m1/s1
InChIKeyDQLVVNIINUTUIU-XLFGVTECSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LTB4 Ethanolamide (CAS 877459-63-7): A Potent BLT1 Antagonist with TRPV1 Modulatory Activity – A Critical Evaluation for Research Procurement


Leukotriene B₄ ethanolamide (LTB4-EA; CAS 877459-63-7) is a synthetic N-acylethanolamine analog of the endogenous lipid mediator leukotriene B₄ (LTB₄) [1]. It is a theoretical 5-lipoxygenase (5-LO) metabolite of arachidonoyl ethanolamide (AEA, anandamide) and functions as a high-affinity antagonist and partial agonist at the leukotriene B₄ receptor 1 (BLT₁) [2]. Unlike native LTB₄, LTB4-EA also interacts with the transient receptor potential vanilloid 1 (TRPV1) ion channel, exhibiting a unique dual-target pharmacological profile .

LTB4 Ethanolamide vs. Native LTB₄ and Synthetic Antagonists: Why Structural and Functional Distinctions Preclude Simple Interchangeability


Generic substitution of LTB4-EA with native LTB₄ or other LTB₄ receptor antagonists is scientifically unsound due to profound differences in receptor binding kinetics, functional selectivity, and polypharmacology. While LTB₄ is a full agonist at BLT₁, LTB4-EA is a high-affinity antagonist with partial agonist properties, resulting in distinct signaling outcomes [1]. Furthermore, LTB4-EA uniquely activates TRPV1 channels, a property absent in LTB₄ and many classical BLT₁ antagonists (e.g., U-75302, CP-105696) [2]. These divergent profiles directly impact experimental interpretation and preclude the use of one compound as a simple drop-in replacement for another. The quantitative evidence presented below substantiates these critical distinctions.

LTB4 Ethanolamide (877459-63-7) Quantitative Differentiation: Comparative Binding, Functional Antagonism, and Unique TRPV1 Activity


Superior BLT₁ Receptor Binding Affinity Compared to Native Agonist LTB₄

In direct head-to-head competition binding assays using CHO cells transfected with human BLT₁, LTB4-EA demonstrates approximately 3.2-fold higher affinity for the receptor compared to its endogenous agonist, LTB₄ [1]. This higher affinity underlies its potent antagonistic profile.

BLT1 Receptor Binding Competitive Antagonism Ki LTB4 Inflammation

Potent Functional Antagonism of LTB₄-Induced Smooth Muscle Contraction

The functional consequence of its high-affinity binding is demonstrated in ex vivo tissue assays. LTB4-EA potently antagonizes the contractile effects of LTB₄ in guinea pig isolated lung parenchyma, with a calculated apparent KB value of 7.28 nM [1].

Functional Antagonism KB Guinea Pig Lung Parenchyma Smooth Muscle LTB4 Ex Vivo

Characterization as a Partial Agonist of BLT₁-Mediated Chemotaxis

LTB4-EA exhibits partial agonist activity at the BLT₁ receptor, stimulating human neutrophil migration in a Boyden chamber assay. Its efficacy is lower than that of the full agonist LTB₄, which is a critical functional distinction [1]. The potency for this response is reported as a pEC50 of 7.0 .

Partial Agonist Chemotaxis Neutrophil Migration pEC50 Intrinsic Activity

Unique Activation of TRPV1 Ion Channels: A Distinct Polypharmacological Profile

Unlike native LTB₄ and the vast majority of synthetic BLT₁ antagonists (e.g., U-75302, CP-105696, LY293111), LTB4-EA directly activates the TRPV1 ion channel. It stimulates calcium release in rat TRPV1-expressing CHO cells with a pEC50 of 7.28 [1], an activity comparable to its BLT₁ functional antagonism. This dual BLT₁/TRPV1 activity is a unique and defining characteristic.

TRPV1 Polypharmacology Calcium Influx pEC50 Vanilloid Receptor Dual Target

Optimal Scientific and Industrial Applications for LTB4 Ethanolamide (CAS 877459-63-7) Based on Differentiated Evidence


Investigating the Intersection of BLT₁ and TRPV1 Signaling in Inflammation and Pain

Given its potent BLT₁ antagonism (KB = 7.28 nM) and its equipotent activation of TRPV1 (pEC50 = 7.28), LTB4-EA is the ideal tool compound for studies designed to dissect the individual and combined contributions of these two receptors in complex biological systems, such as models of neurogenic inflammation or inflammatory pain [1]. Using selective antagonists for each receptor in combination cannot fully replicate the unique signaling dynamics induced by a single dual-target ligand.

Studies Requiring Potent and Sustained Antagonism of BLT₁-Mediated Responses

For experiments focused exclusively on BLT₁ signaling, LTB4-EA provides a potent antagonist option with a Ki of 1.22 nM, offering higher affinity than the native agonist LTB₄ (Ki = 3.88 nM) [1]. This makes it a superior choice for achieving effective receptor blockade, especially in systems with high ambient LTB₄ concentrations. Its partial agonist activity (pEC50 = 7.0 for neutrophil migration) must be carefully controlled for in these contexts [2].

Pharmacological Characterization of Novel BLT₁ Modulators

LTB4-EA serves as an essential reference compound and tool for screening and characterizing new chemical entities targeting BLT₁. Its well-defined profile as a high-affinity antagonist/partial agonist with a unique dual-target signature (TRPV1 activity) provides a benchmark for assessing the selectivity, potency, and functional bias of novel compounds [1].

Research on Endocannabinoid-Lipid Mediator Crosstalk

As a theoretical metabolite of anandamide (AEA), LTB4-EA bridges the endocannabinoid and eicosanoid signaling pathways. Its ability to interact with both a classical lipid mediator receptor (BLT₁) and an endovanilloid target (TRPV1) positions it as a critical probe for elucidating the complex interplay between these systems in health and disease [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

6 linked technical documents
Explore Hub


Quote Request

Request a Quote for LTB4 ethanol amide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.